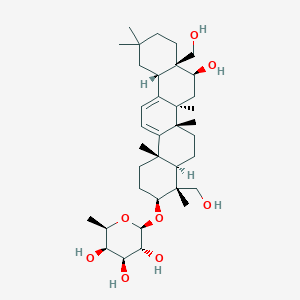

Prosaikogenin H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C36H58O8 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,22-23,25-30,37-42H,10-19H2,1-7H3/t20-,22+,23-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |

InChI Key |

RYPWXLBMVIZTNY-XPUXQPJXSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3=CC=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prosaikogenin H: A Technical Overview of Its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin H is a triterpenoid saponin of significant interest within the scientific community, particularly for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of this compound. It details the enzymatic transformation process from its precursor, saikosaponin b2, and outlines the experimental methodologies employed in the broader context of prosaikogenin research. While specific quantitative data and detailed biological signaling pathways for this compound remain areas for further investigation, this document consolidates the available information to serve as a foundational resource for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

This compound is not typically found as a primary constituent in plants but is rather a derivative of a naturally occurring saikosaponin. The discovery of this compound is linked to the enzymatic hydrolysis of saikosaponin b2.[1] This process mimics the metabolic transformation that saikosaponins may undergo in vivo, for instance, by intestinal bacteria.

Natural Source of Precursor:

The primary natural source of the precursor molecule, saikosaponin b2, is the root of plants from the Bupleurum genus, which are well-documented in traditional medicine.[2][3]

While this compound is described as a naturally occurring compound, it is primarily obtained through the enzymatic conversion of its parent glycoside, saikosaponin b2.[1][4] One of the key methods cited for this transformation involves the use of a snail enzyme preparation.[1] This enzymatic approach is a common strategy to produce various lipophilic prosaikogenins from their more complex saikosaponin precursors.[5][6][7]

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₈ | [4] |

| Molecular Weight | 618.84 g/mol | [4] |

| CAS Number | 99365-22-7 | [4] |

| SMILES | C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CO)CC[C@@]4(C3=CC=C5[C@]4(C--INVALID-LINK--(C)C)CO)O)C)C)C)O)O">C@@HO | [4] |

Experimental Protocols: Enzymatic Generation of this compound

While a specific, detailed protocol for the isolation and purification of this compound is not extensively documented in the available literature, a general methodology can be inferred from the enzymatic transformation of saikosaponins to other prosaikogenins, such as Prosaikogenin D.[1][8] The formation of this compound has been noted to occur upon the incubation of saikosaponin b2 with a snail enzyme preparation.[1]

General Experimental Workflow for Enzymatic Conversion:

Methodology Details:

-

Substrate and Enzyme Preparation: Saikosaponin b2 is dissolved in a suitable buffer. A commercially available snail enzyme preparation is used as the catalyst.

-

Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature, for example, 37°C, for a specific duration, such as 12 hours, to allow for the hydrolysis of the sugar moieties from the saikosaponin backbone.[1]

-

Extraction: Following incubation, the reaction is quenched, and the products are extracted using an organic solvent.

-

Purification: The crude extract is then subjected to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the yield of this compound from the enzymatic conversion of saikosaponin b2. For comparison, studies on other prosaikogenins have reported varying yields depending on the specific enzyme and reaction conditions used. For instance, the enzymatic hydrolysis of other saikosaponins has yielded prosaikogenins with purities exceeding 98%.[3]

| Precursor | Product | Enzyme | Yield/Purity | Reference |

| Saikosaponin b2 | This compound | Snail Enzyme | Not Reported | [1] |

| Saikosaponin A | Prosaikogenin F | Recombinant β-glycosidase | 78.1 mg (98% purity) | [3] |

| Saikosaponin D | Prosaikogenin G | Recombinant β-glycosidase | 62.4 mg (98% purity) | [3] |

Biological Activity and Signaling Pathways

Hypothesized Signaling Pathway Involvement (Based on Related Compounds):

Given the structural similarity of this compound to other bioactive triterpenoid saponins, it is plausible that its biological effects could be mediated through common signaling pathways.

Future Directions

The current understanding of this compound is still in its nascent stages. Future research should focus on:

-

Optimizing Production: Developing and optimizing specific enzymatic or microbial transformation protocols for the efficient and scalable production of this compound.

-

Isolation and Characterization: Detailed spectroscopic analysis to confirm the structure of this compound produced through various methods.

-

Quantitative Analysis: Establishing reliable analytical methods for the quantification of this compound in biological matrices.

-

Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities and pharmacological potential of this compound.

-

Mechanism of Action: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Conclusion

This compound represents an intriguing, yet understudied, triterpenoid saponin. Its generation from the natural precursor saikosaponin b2 through enzymatic means provides a viable route for its production. While there is a significant gap in the literature regarding its specific biological functions and quantitative data, the information available for related prosaikogenins suggests that this compound holds promise as a bioactive compound. This guide serves to summarize the current knowledge and highlight the areas where further research is critically needed to unlock the full potential of this molecule for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 6. Related Videos - Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum [visualize.jove.com]

- 7. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient and clean preparation of rare prosaikogenin D by enzymatic hydrolysis of saikosaponin B2 and response surface methodology optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Biosynthetic Pathway of Saikosaponins and the Genesis of Prosaikogenin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponins, the primary bioactive constituents of Bupleurum species, are oleanane-type triterpenoid saponins with a wide range of pharmacological activities. Their complex structures arise from a multi-step biosynthetic pathway originating from the mevalonate (MVA) pathway. This technical guide elucidates the biosynthetic journey from the precursor 2,3-oxidosqualene to the core β-amyrin scaffold, and its subsequent intricate modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to yield a diverse array of saikosaponins. A key focus is placed on the formation of prosaikogenins, such as Prosaikogenin H, which are partially glycosylated intermediates in this pathway. This document provides a comprehensive overview of the key enzymes, their functions, and detailed experimental protocols for their study, alongside a quantitative summary of relevant data to aid researchers in the field of natural product biosynthesis and drug discovery.

Introduction: The Biosynthetic Origin of Saikosaponins

The biosynthesis of saikosaponins is a testament to the intricate enzymatic machinery within medicinal plants. The pathway can be broadly divided into three key stages:

-

Upstream Pathway: The synthesis of the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway in the cytoplasm.[1]

-

Core Scaffold Formation: The condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene. Squalene is then epoxidized to 2,3-oxidosqualene.[1] The crucial cyclization of 2,3-oxidosqualene by β-amyrin synthase (BAS) marks the committed step towards oleanane-type saponin biosynthesis, forming the pentacyclic triterpenoid backbone, β-amyrin.[2][3]

-

Downstream Modifications: The β-amyrin skeleton undergoes a series of oxidative modifications, including hydroxylation and oxidation, catalyzed by cytochrome P450 monooxygenases (CYP450s) .[2][4] This is followed by sequential glycosylation events at various positions of the aglycone, mediated by UDP-glycosyltransferases (UGTs) , to produce the vast diversity of saikosaponins.[4]

Prosaikogenins are intermediates in this process, representing partially glycosylated saikogenin aglycones. For instance, this compound is an intestinal metabolite of saikosaponin b1, indicating that in the biosynthetic direction, a saikogenin is first glycosylated to form a prosaikogenin, which can then be further glycosylated to a fully formed saikosaponin.[5]

The Core Biosynthetic Pathway

The central pathway for the formation of saikosaponins and their prosaikogenin intermediates is depicted below.

References

Prosaikogenin H: A Technical Guide for Researchers

Disclaimer: Specific experimental data for Prosaikogenin H is limited in publicly available literature. This guide provides a comprehensive overview based on available information for this compound and closely related prosaikogenins, supplemented with established methodologies in natural product chemistry.

Introduction

This compound is a triterpenoid saponin, specifically an intestinal metabolite of a corresponding saikosaponin.[1][2][3] Saponins, and their aglycone derivatives (sapogenins and prosaikogenins), are a diverse group of natural products found in various plant species, notably within the Bupleurum genus of the Apiaceae family.[4][5] These compounds have garnered significant interest from the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[6][7] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the known physical and chemical properties of this compound, methodologies for its production and characterization, and insights into its potential biological signaling pathways.

Physical and Chemical Properties

While specific experimental values for all physical and chemical properties of this compound are not extensively reported, the following table summarizes the known data and provides estimated values based on the properties of closely related compounds like Prosaikogenin G.[8][9]

| Property | Value | Source/Reference |

| Chemical Formula | C₃₆H₅₈O₈ | [2] |

| Molecular Weight | 618.84 g/mol | [2] |

| CAS Number | 99365-22-7 | [2] |

| Appearance | White to off-white powder (predicted) | General property of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO.[8][9] Solubility in other organic solvents like methanol and ethanol is likely, but requires experimental verification. Poorly soluble in water. | Inferred from Prosaikogenin G |

| Storage | Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C.[2] | [2] |

Experimental Protocols

Enzymatic Synthesis of Prosaikogenins

Prosaikogenins are typically produced by the selective enzymatic hydrolysis of the sugar moieties from their parent saikosaponins.[1][4][6] This method is preferred over acid hydrolysis as it avoids the formation of unwanted byproducts. The following is a generalized protocol for the enzymatic synthesis of prosaikogenins, which can be adapted for this compound from its corresponding saikosaponin precursor.

Objective: To produce this compound by enzymatic hydrolysis of a suitable Saikosaponin H precursor.

Materials:

-

Saikosaponin H (substrate)

-

Cellulase (e.g., from Trichoderma reesei) or a specific β-glucosidase[1][6]

-

Sodium acetate buffer (e.g., 50 mM, pH 4.7)[1]

-

Ethyl acetate or other suitable organic solvent for extraction

-

Silica gel for column chromatography[6]

-

Solvents for chromatography (e.g., chloroform, methanol)[6]

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis[4][6]

Procedure:

-

Enzymatic Reaction:

-

Dissolve the starting saikosaponin in the appropriate buffer (e.g., 100 µg/mL in HAc-NaAc buffer, pH 4.7).[1]

-

Add the enzyme (e.g., cellulase at a concentration of 8.00 mg/mL).[1] The optimal enzyme and concentration should be determined empirically.

-

Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 33 hours).[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

-

Extraction:

-

Once the reaction is complete, terminate the enzymatic activity by heating or by adjusting the pH.

-

Extract the reaction mixture with an equal volume of a suitable organic solvent like ethyl acetate.

-

Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude prosaikogenin mixture.

-

-

Purification:

-

The crude product can be purified using silica gel column chromatography.[6]

-

Prepare a silica gel column and equilibrate it with a non-polar solvent (e.g., chloroform).

-

Load the crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.[6]

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the desired prosaikogenin.

-

For final purification to obtain a high-purity compound, preparative HPLC is recommended.[4]

-

Characterization Methods

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for methyl groups, methine protons, and protons on the sugar moiety (if any remain).

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. Expected signals would correspond to the triterpenoid backbone and any attached sugar residues.

3.2.2 Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These techniques are used to determine the accurate molecular weight of the compound. The expected molecular ion peak for this compound would be around m/z 619 [M+H]⁺ or 641 [M+Na]⁺.

-

Tandem MS (MS/MS): Provides structural information through fragmentation patterns. The fragmentation of the glycosidic bond would be a key indicator.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known biological activities of related saikosaponins and prosaikogenins, several potential pathways can be hypothesized.

Anti-inflammatory Activity

Saikosaponins are known to possess significant anti-inflammatory properties.[7] This activity is often mediated through the inhibition of pro-inflammatory signaling cascades. A potential mechanism for this compound could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .

-

Hypothesized Mechanism: this compound may inhibit the activation of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

Anti-cancer Activity

Several prosaikogenins have demonstrated cytotoxic effects against various cancer cell lines.[6] The underlying mechanisms often involve the induction of apoptosis (programmed cell death).

-

Hypothesized Mechanism: this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway . This may involve:

-

Increasing the expression of pro-apoptotic proteins like Bax.

-

Decreasing the expression of anti-apoptotic proteins like Bcl-2.

-

This shift in the Bax/Bcl-2 ratio would lead to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.

-

Visualizations

Caption: Generalized workflow for the enzymatic synthesis of this compound.

Caption: Hypothesized apoptosis signaling pathway for this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|99365-22-7|COA [dcchemicals.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 5. visualize.jove.com [visualize.jove.com]

- 6. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

Prosaikogenin H: An Examination of its In Vitro Biological Activity

A comprehensive review of existing scientific literature reveals a notable absence of research on the in vitro biological activity of a compound specifically designated as Prosaikogenin H. While the broader family of prosaikogenins and their parent compounds, saikosaponins, have been the subject of various studies, particularly in the context of cancer research, this compound remains uncharacterized in publicly available scientific databases.

This technical guide will, therefore, address the available information on closely related and studied prosaikogenins, namely Prosaikogenin F and Prosaikogenin G, to provide a contextual understanding of the potential biological activities within this compound class. It is crucial to emphasize that the data presented here pertains to these analogs and should not be directly extrapolated to this compound without dedicated experimental validation.

Anticancer Activity of Prosaikogenin Analogs

Recent research has focused on the anticancer effects of prosaikogenins F and G, which are enzymatic hydrolysis products of saikosaponin A and D, respectively.[1][2] Studies have demonstrated that these compounds can inhibit the growth of human colon cancer cell lines.[1][2][3]

Quantitative Data on Anticancer Activity

The inhibitory effects of Prosaikogenin F and G on the HCT 116 human colon cancer cell line have been quantified, with their half-maximal inhibitory concentrations (IC50) determined as follows:

| Compound | Cell Line | IC50 (µM) | Citation |

| Prosaikogenin F | HCT 116 | 14.21 | [2] |

| Prosaikogenin G | HCT 116 | 8.49 | [2] |

It is noteworthy that Prosaikogenin G exhibited stronger anticancer activity against the HCT 116 cell line compared to Prosaikogenin F.[2] Another study highlighted that Prosaikogenin G demonstrated the most potent anticancer activity against MDA-MB-468, HepG2, and HCT116 cancer cell lines, while showing lower toxicity in normal cells.[4]

Experimental Protocols

The generation and evaluation of the anticancer effects of Prosaikogenin F and G involved specific enzymatic and cell-based assays.

Enzymatic Production of Prosaikogenins

Prosaikogenin F and G were produced from their parent saikosaponins through enzymatic hydrolysis.[2]

-

Enzymes: Recombinant β-glucosidases, BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively.[1][2]

-

Substrates: Saikosaponin A was used to produce Prosaikogenin F, and Saikosaponin D was used for Prosaikogenin G.[1][2]

-

Reaction Conditions: The enzymatic reactions were carried out at 37 °C in a 50 mM sodium phosphate buffer at pH 7.0.[2] The conversion of saikosaponin A to prosaikogenin F by BglPm was completed within 8 hours, while BglLk converted saikosaponin D to prosaikogenin G within 2 hours.[2]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the prosaikogenins on the HCT 116 cancer cell line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. While the specific detailed protocol for the prosaikogenin studies is not fully elaborated in the provided search results, a general outline for an MTT assay is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Prosaikogenin F or G) and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well.

-

Formazan Solubilization: The viable cells metabolize the MTT into formazan crystals, which are then solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways

The precise signaling pathways through which Prosaikogenin F and G exert their anticancer effects have not been fully elucidated in the available literature. However, studies on the parent saikosaponins provide some insights into potential mechanisms. For instance, Saikosaponin A has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, a process accompanied by an increased Bax/Bcl-2 ratio and activation of caspase-3.[2][8] Saikosaponin D has been found to induce both apoptosis and autophagy in glioblastoma cells through the activation of endoplasmic reticulum stress.[9]

Based on this, a hypothetical workflow for the investigation of Prosaikogenin G's anticancer mechanism could be proposed.

Caption: Hypothetical workflow for investigating the anticancer mechanism of Prosaikogenin G.

Conclusion

References

- 1. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin H: An Examination of Currently Available Receptor Binding Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosaikogenin H is a naturally occurring saponin, identified as an intestinal metabolite of saikosaponin.[1][2][3][4] While it is available commercially for research purposes and is noted for its potential anti-inflammatory and antioxidant effects, a comprehensive review of publicly available scientific literature reveals a significant gap in knowledge regarding its specific receptor binding properties.[5] This whitepaper addresses the current state of research on this compound, highlighting the absence of detailed receptor binding studies, quantitative data, and established experimental protocols.

Current Understanding of this compound

This compound is structurally classified as a saponin and is derived from plant sources within the Araliaceae family.[5] Its mode of action is broadly described as interacting with cellular pathways to modulate biological responses, which may involve engagement with cell membranes and influence on signaling cascades.[5] However, specific molecular targets and receptors have not been elucidated in the reviewed literature.

Receptor Binding Studies: A Research Gap

Despite the availability of this compound for scientific investigation, detailed receptor binding studies are conspicuously absent from published research. Consequently, quantitative data essential for drug development and mechanistic understanding, such as:

-

Binding Affinity (Kd)

-

Inhibitory Constants (Ki)

-

Half-maximal Inhibitory Concentration (IC50)

are not available. The lack of this fundamental data prevents a thorough characterization of this compound's pharmacological profile at the molecular level.

Signaling Pathways and Experimental Protocols

The absence of identified receptors for this compound naturally extends to a lack of defined signaling pathways. While its anti-inflammatory and antioxidant activities suggest potential interaction with pathways related to cellular stress and immune response, no specific signaling cascades have been experimentally validated.

Similarly, this document cannot provide detailed methodologies for receptor binding assays or other key experiments, as no such studies have been published. An experimental workflow for such a study would logically follow the identification of a putative receptor.

References

Prosaikogenin H: A Review of Inferred Pharmacokinetics and Metabolism

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and detailed pharmacokinetic and metabolic studies on Prosaikogenin H are notably absent in the current scientific literature. This document, therefore, provides an in-depth guide based on the available research on its parent compounds, the saikosaponins, and their broader class of metabolites, the saikogenins and other prosaikogenins. The information presented herein is inferred and intended to guide future research.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 99365-22-7 and a molecular formula of C36H58O8, is recognized as an intestinal metabolite of saikosaponins[1][2][3]. Saikosaponins are the primary bioactive triterpenoid saponins found in the roots of Bupleurum species, which are extensively used in traditional medicine. The pharmacological effects of saikosaponins are often attributed to their metabolites, which are formed through deglycosylation and subsequent metabolic reactions in the body. Understanding the pharmacokinetics and metabolism of these metabolites, including this compound, is crucial for elucidating their mechanisms of action and for the development of new therapeutics.

Inferred Metabolism of this compound

The metabolism of saikosaponins is a multi-step process that begins in the gastrointestinal tract and continues in the liver. This compound is an intermediate metabolite in this pathway.

Formation of this compound in the Intestinal Tract

Orally administered saikosaponins, such as saikosaponin a, are poorly absorbed in their original form. They first undergo enzymatic hydrolysis by intestinal bacteria, which cleave the sugar moieties. This process leads to the formation of prosaikogenins, which are saikogenins with one remaining sugar molecule attached. This compound has been identified as a metabolite of saikosaponin a[1]. The deglycosylation process is essential for the subsequent absorption of these compounds.

Hepatic Metabolism

Once absorbed, prosaikogenins and saikogenins are further metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes[4][5]. The major metabolic reactions observed for saikogenins, and thus inferred for this compound, are oxidation reactions.

Table 1: Summary of Inferred Metabolic Pathways for Saikogenin-type Compounds

| Metabolic Reaction | Description | Resulting Metabolites |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. This is a common Phase I metabolic reaction that increases the water solubility of the compound, facilitating its excretion. | Monohydroxylated and dihydroxylated derivatives |

| Carboxylation | Oxidation of a hydroxyl or aldehyde group to a carboxylic acid (-COOH) group. This further increases the polarity of the metabolite. | Carboxylated derivatives |

| Dehydrogenation | Removal of hydrogen atoms, often resulting in the formation of a double bond or a ketone group. | Dehydrogenated derivatives |

These metabolic transformations produce a variety of metabolites that can be subsequently conjugated (Phase II metabolism) and excreted. A study on the in vitro metabolism of five different saikogenins in rat and human liver microsomes identified a total of 71 different metabolites generated through these oxidative pathways[4].

Inferred Pharmacokinetic Profile

Due to the lack of direct studies on this compound, its pharmacokinetic parameters can only be inferred from studies on related saikosaponin metabolites.

Table 2: Inferred Qualitative Pharmacokinetic Profile of this compound

| Parameter | Inferred Characteristics | Rationale |

| Absorption | Likely higher than parent saikosaponins but may still be limited. | Deglycosylation to prosaikogenins and saikogenins is known to improve intestinal absorption[6]. |

| Distribution | Expected to distribute into various tissues. | The lipophilic nature of the aglycone structure suggests potential for tissue distribution. |

| Metabolism | Primarily hepatic, involving oxidation reactions (hydroxylation, carboxylation)[4]. | This is the common metabolic fate of saikogenins. |

| Excretion | Likely excreted in bile and urine after metabolic transformation to more polar compounds. | Increased polarity from metabolism facilitates renal and biliary clearance. |

One study investigating the corticosterone secretion-inducing activity of saikosaponin metabolites found that while prosaikogenin F (a metabolite of saikosaponin a) was active, this compound (also a metabolite of saikosaponin a) was inactive[1]. This suggests that subtle structural differences between prosaikogenins can significantly impact their biological activity, and likely their pharmacokinetic behavior as well.

Experimental Protocols for Metabolite Identification

The following is a generalized experimental workflow for the identification of saikosaponin metabolites, which would be applicable for studying this compound.

In Vitro Metabolism Studies

-

Incubation with Liver Microsomes:

-

Prepare a reaction mixture containing this compound, liver microsomes (from human or rat), and an NADPH-generating system in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

-

In Vivo Metabolism Studies

-

Animal Administration and Sample Collection:

-

Administer this compound to laboratory animals (e.g., rats) via oral gavage or intravenous injection.

-

Collect blood, urine, and feces samples at predetermined time points.

-

Process the samples: plasma is separated from blood by centrifugation; urine and feces are homogenized.

-

Extract the metabolites from the biological samples using appropriate solid-phase or liquid-liquid extraction techniques.

-

Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Analytical Methodology

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical technique for identifying and quantifying saikosaponins and their metabolites.

Table 3: Analytical Methods for Saikosaponin and Metabolite Analysis

| Technique | Description | Application |

| HPLC-IT/TOF-MS | High-Performance Liquid Chromatography coupled with Ion Trap and Time-of-Flight Mass Spectrometry. | Used for the structural elucidation of unknown metabolites by providing accurate mass measurements and fragmentation patterns[4]. |

| HPLC-QqQ-MS | High-Performance Liquid Chromatography with Triple-Quadrupole Mass Spectrometry. | A highly sensitive and selective method for the quantification of known metabolites in biological samples[4]. |

| HPLC-CAD | High-Performance Liquid Chromatography with Charged Aerosol Detection. | A universal detector suitable for the quantification of compounds that lack a UV chromophore, such as saikosaponins[7][8]. |

| HPLC-ELSD | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection. | Another universal detection method used for the analysis of saikosaponins[9]. |

Visualizations

Inferred Metabolic Pathway of Saikosaponins

Caption: General metabolic pathway of saikosaponins.

Experimental Workflow for Metabolite Identification

References

- 1. Corticosterone secretion-inducing activity of saikosaponin metabolites formed in the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|99365-22-7|COA [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. In vitro studies on the metabolism of saikogenins and the detection of their metabolites in authentic biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Saikogenin A improves ethanol-induced liver injury by targeting SIRT1 to modulate lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

Toxicological Profile of Prosaikogenin H: A Technical Review of Available Data and Analogs

Disclaimer: Publicly available toxicological data for Prosaikogenin H is extremely limited. This document summarizes the available information and provides a toxicological overview of structurally related prosaikogenins, primarily Prosaikogenin G (PSG G) and Prosaikogenin F (PSG F), to offer a preliminary assessment for research and drug development professionals.

Executive Summary

This compound is identified as an intestinal metabolite of saikosaponin and is noted to possess weak hemolytic activity[1]. Beyond this, specific quantitative toxicological data, including cytotoxicity, genotoxicity, and in vivo toxicity, for this compound are not available in the public domain. In contrast, related prosaikogenins, which are aglycone derivatives of saikosaponins from Bupleurum falcatum, have been studied for their cytotoxic effects, particularly against cancer cell lines[2][3][4][5]. This guide compiles the available cytotoxicity data for these analogs to serve as a surrogate reference. It also outlines general experimental protocols and workflows relevant to the toxicological assessment of this class of compounds.

Introduction to Prosaikogenins

Prosaikogenins are lipophilic aglycones derived from saikosaponins, the primary bioactive compounds in the roots of Bupleurum species[2][3]. Saikosaponins themselves have limited bioavailability, which has prompted research into their more lipophilic metabolites and derivatives, such as prosaikogenins, produced via enzymatic hydrolysis[2][6][7]. This process typically involves the removal of sugar moieties from the saikosaponin structure, leading to compounds like Prosaikogenin F and Prosaikogenin G[6][7].

Toxicological Data (Prosaikogenin Analogs)

While no quantitative toxicity data was found for this compound, studies on Prosaikogenin G and F provide valuable insights into the potential bioactivity of this compound class.

Studies have focused on the anti-cancer effects of prosaikogenins, evaluating their cytotoxicity against various human cancer cell lines. Prosaikogenin G, in particular, has demonstrated significant cytotoxic activity against multiple cancer cell lines while exhibiting lower toxicity in normal cells[2][4].

Table 1: Summary of IC₅₀ Values for Prosaikogenin G (PSG G)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for PSG G across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-468 | Breast Adenocarcinoma | 22.38 | [8] |

| HCT116 | Colorectal Carcinoma | 22.46 | [8] |

| HCT116 | Colorectal Carcinoma | 8.49 | [6] |

| HepG2 | Hepatocellular Carcinoma | 22.58 | [8] |

| AGS | Gastric Adenocarcinoma | 25.12 | [8] |

| PANC-1 | Pancreatic Epithelioid Carcinoma | 24.89 | [8] |

| A549 | Lung Carcinoma | 32.15 | [8] |

Table 2: Summary of IC₅₀ Values for Prosaikogenin F (PSG F)

The following table provides the IC₅₀ value for PSG F against the HCT116 colorectal cancer cell line.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 14.21 | [6] |

No specific genotoxicity or in vivo toxicity studies for this compound or its close analogs were identified in the public literature. General methodologies for such assessments are available and would be critical next steps in characterizing the complete toxicological profile of these compounds[9][10][11].

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. However, based on the studies of its analogs, a general protocol for assessing in vitro cytotoxicity can be outlined.

This protocol describes a typical method for evaluating the effect of a compound on cell viability.

-

Cell Culture:

-

Human cancer cell lines (e.g., HCT116, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in an incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

This compound (or analog) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions are prepared in culture media to achieve the desired final concentrations.

-

The media from the 96-well plates is replaced with media containing the various concentrations of the test compound. A vehicle control (media with DMSO) and a negative control (media only) are included.

-

-

Incubation:

-

The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

-

MTT Assay:

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the vehicle control.

-

The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Workflows and Pathways

As no specific signaling pathways for this compound have been elucidated, this section provides a generalized workflow for the production and screening of prosaikogenins as described in the literature[2][5][6].

Caption: Generalized workflow for producing and screening prosaikogenins.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. The available information, limited to its identity as a saikosaponin metabolite with weak hemolytic activity, is insufficient for a comprehensive safety assessment. However, cytotoxicity data from structurally similar compounds, such as Prosaikogenin G and F, suggest that this class of molecules possesses significant biological activity that warrants further investigation.

To establish a complete toxicological profile for this compound, the following studies are recommended for researchers and drug development professionals:

-

In Vitro Cytotoxicity: Testing against a broad panel of human cancer and non-cancer cell lines to determine potency and selectivity.

-

Genotoxicity: Assessment of mutagenic and clastogenic potential using assays such as the Ames test and chromosomal aberration assays.

-

In Vivo Toxicity: Acute and chronic toxicity studies in relevant animal models to determine key parameters like the maximum tolerated dose (MTD) and to observe potential effects on major organs.

-

Mechanism of Action: Elucidation of the molecular targets and signaling pathways affected by this compound to understand the basis of its bioactivity and potential toxicity.

References

- 1. This compound|CAS 99365-22-7|DC Chemicals [dcchemicals.com]

- 2. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 4. researchgate.net [researchgate.net]

- 5. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect [mdpi.com]

- 7. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 9. Toxicology | MuriGenics [murigenics.com]

- 10. Genotoxicity of hydroquinone in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Prosaikogenin H: A Technical Analysis of its Attenuated Hemolytic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin H, an intestinal metabolite of saikosaponins, exhibits notably weak hemolytic activity. This characteristic presents a significant advantage in the context of drug development, where hemolysis is a critical safety concern. This in-depth technical guide explores the factors contributing to the attenuated hemolytic properties of this compound. By examining its structural features in comparison to more potent hemolytic saponins and detailing the experimental methodologies for assessing hemolytic activity, this document provides a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction

Saponins, a diverse class of naturally occurring glycosides, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. However, a significant hurdle in their therapeutic application is their inherent hemolytic activity, the ability to lyse red blood cells. This compound, a monoglycosidic derivative of saikosaponin, stands out due to its significantly reduced hemolytic potential. Understanding the structural and mechanistic basis for this weak activity is crucial for the rational design of safer and more effective saponin-based therapeutics.

Quantitative Analysis of Hemolytic Activity

The hemolytic activity of this compound has been demonstrated to be considerably lower than that of its parent saikosaponins and other related compounds. The following table summarizes the available quantitative data, providing a comparative overview of their hemolytic potential.

| Compound | Type | Concentration for Hemolytic Activity | Reference |

| This compound | Monoglycoside | Slight activity above 25 µg/mL | [1] |

| Prosaikogenin A | Monoglycoside | Slight activity above 25 µg/mL | [1] |

| Saikosaponin a | Diglycoside | Activity above 10 µg/mL | [1] |

| Prosaikogenin F | Monoglycoside | Activity above 10 µg/mL (stronger than Saikosaponin a) | [1] |

| Saikosaponin d | Diglycoside | Highest hemolytic activity among tested saikosaponins | [2] |

The Structural Basis for Weak Hemolytic Activity

The attenuated hemolytic activity of this compound can be attributed to specific structural features of its aglycone and the nature of its glycosidic linkage. The structure-activity relationship of saponins reveals that both the aglycone (sapogenin) and the attached sugar moieties play critical roles in membrane disruption.

Chemical Structure of this compound:

The key structural characteristics influencing the hemolytic activity of saikosaponins and their metabolites include:

-

Aglycone Structure: The conformation of the oleanene framework is essential for hemolytic activity.[2] Modifications to this core structure can significantly alter the molecule's ability to interact with and disrupt the erythrocyte membrane.

-

Sugar Moieties: The number and position of sugar chains are critical. Monodesmosidic saponins (with a single sugar chain) often exhibit different hemolytic profiles compared to bidesmosidic saponins (with two sugar chains). In the case of saikosaponin metabolites, the monoglycosides Prosaikogenin A and H show weaker activity than the diglycoside Saikosaponin a.[1]

-

Functional Groups: The presence and stereochemistry of hydroxyl groups on the aglycone influence hemolytic potency. For instance, the axial 16α-OH group in the epoxyoleanene skeleton is significant for hemolysis.[2]

This compound, being a monoglycoside and a gastric metabolite where the ether ring of the parent saikosaponin is cleaved, possesses a structural arrangement that is less conducive to potent membrane disruption compared to its precursors.[1]

Mechanism of Saponin-Induced Hemolysis

The hemolytic action of saponins is a complex process involving interaction with the erythrocyte membrane. The generally accepted mechanism involves the following steps:

-

Adsorption: The saponin molecule adsorbs onto the surface of the red blood cell membrane.

-

Membrane Interaction: The lipophilic aglycone portion of the saponin interacts with cholesterol and phospholipids within the cell membrane.

-

Pore Formation: This interaction leads to a reorientation of membrane components, creating pores or lesions in the membrane.

-

Increased Permeability: The formation of these pores increases the permeability of the membrane to ions and water.

-

Colloid-Osmotic Lysis: The influx of water into the cell, driven by the osmotic gradient, causes the cell to swell and ultimately rupture, releasing hemoglobin.

The weak hemolytic activity of this compound suggests a reduced efficiency in one or more of these steps, likely stemming from its specific structural conformation which hinders its ability to effectively interact with and disrupt the erythrocyte membrane.

Caption: General mechanism of saponin-induced hemolysis.

Experimental Protocols

The assessment of hemolytic activity is a critical in vitro assay for evaluating the safety of potential drug candidates. The following is a detailed methodology for a quantitative hemolysis assay, adapted from various established protocols.

Objective: To determine the concentration of a test compound (e.g., this compound) that causes 50% hemolysis of red blood cells (HD50).

Materials:

-

Freshly collected vertebrate blood (e.g., human, rabbit) with an anticoagulant (e.g., EDTA, heparin).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO, ethanol).

-

Positive control: Triton X-100 or a standard saponin solution of known hemolytic activity.

-

Negative control: PBS.

-

Microcentrifuge tubes.

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Red Blood Cell (RBC) Suspension: a. Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the RBCs. b. Carefully aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the RBC pellet in cold PBS. d. Repeat the centrifugation and washing steps two more times. e. After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

-

Assay Setup: a. Prepare serial dilutions of the test compound in PBS in microcentrifuge tubes. b. In a 96-well plate, add a defined volume (e.g., 100 µL) of each dilution of the test compound to triplicate wells. c. For the positive control, add the same volume of Triton X-100 solution (to achieve 100% hemolysis) to three wells. d. For the negative control, add the same volume of PBS to three wells. e. To each well, add an equal volume (e.g., 100 µL) of the 2% RBC suspension.

-

Incubation: a. Gently mix the contents of the plate. b. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measurement: a. After incubation, centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet the intact RBCs and cell debris. b. Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate. c. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: a. Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 b. Plot the percentage of hemolysis against the concentration of the test compound. c. Determine the HD50 value, which is the concentration of the test compound that causes 50% hemolysis.

Caption: Experimental workflow for quantitative hemolysis assay.

Conclusion

The weak hemolytic activity of this compound, a consequence of its specific chemical structure, positions it as a promising scaffold for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing saponin-induced hemolysis, coupled with standardized and rigorous experimental evaluation, is paramount for advancing the clinical potential of this important class of natural products. This guide provides a foundational resource for researchers to explore and leverage the favorable safety profile of this compound and its derivatives.

References

An In-depth Technical Guide on the Core Relationship Between Prosaikogenin H and Gut Microbiota

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific interactions between Prosaikogenin H and gut microbiota is currently limited. This guide synthesizes established principles of saponin-gut microbiota interactions to build a scientifically plausible, hypothetical framework for understanding the potential relationship. The data and experimental protocols are illustrative and adapted from studies on similar saponin compounds.

Introduction: The Emerging Role of Saponin Metabolites in Gut Health

Saponins, a diverse group of naturally occurring glycosides found in many plants, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] However, the large molecular weight and complex structure of many saponins limit their direct absorption, leading to low bioavailability.[3][4] Emerging evidence strongly suggests that the gut microbiota plays a pivotal role in the metabolism of saponins, transforming them into more bioactive and absorbable forms.[3][4][5]

This compound is a saponin that has been identified as an intestinal metabolite of saikosaponins, which are found in medicinal plants of the Bupleurum genus.[6][7] As a product of microbial metabolism, this compound is positioned at the heart of a complex, bidirectional relationship with the gut's microbial ecosystem. This guide will provide an in-depth exploration of this hypothetical relationship, focusing on the metabolic pathways, the modulation of microbial communities, and the potential therapeutic implications.

The Two-Way Interaction: Metabolism and Modulation

The interaction between this compound's parent compounds (saikosaponins) and the gut microbiota is a reciprocal process. The microbiota metabolizes the larger saponins into smaller, more active compounds like this compound, and in turn, these saponins and their metabolites can shape the composition and function of the gut microbial community.[2][3][5]

Microbial Biotransformation of Saikosaponins to this compound

Orally ingested saikosaponins transit largely unchanged to the lower gastrointestinal tract, where they encounter a dense and enzymatically active microbial community.[3][4] Gut bacteria, particularly species belonging to the phyla Bacteroidetes and Firmicutes, produce a variety of glycosidases that are capable of cleaving the sugar moieties from the saponin backbone.[4][8]

This deglycosylation process is a stepwise hydrolysis, where terminal sugars are sequentially removed.[8] The formation of this compound is a key step in this metabolic cascade. This biotransformation is critical, as the resulting sapogenins and partially deglycosylated saponins often exhibit enhanced biological activity compared to their parent compounds.[4]

Hypothetical Metabolic Pathway of Saikosaponin to this compound

Caption: Hypothetical microbial metabolic pathway of a parent saikosaponin to this compound.

This compound and the Modulation of Gut Microbiota Composition

Saponins and their metabolites can act as modulators of the gut microbiota, exhibiting prebiotic-like effects.[9][10] They can selectively promote the growth of beneficial bacteria while inhibiting potentially pathogenic ones. This modulation can lead to a healthier gut environment, characterized by increased microbial diversity and a favorable balance of key bacterial phyla.

Studies on various saponins have demonstrated an increase in the abundance of beneficial genera such as Bifidobacterium, Lactobacillus, and Bacteroides.[10][11] Furthermore, some saponins have been shown to increase the ratio of Bacteroidetes to Firmicutes, a change that is often associated with a lean phenotype and improved metabolic health.[10] It is plausible that this compound, as an active metabolite, contributes significantly to these modulatory effects.

Quantitative Data Summary

The following tables present hypothetical quantitative data illustrating the potential effects of this compound's parent compounds on gut microbiota composition and metabolite production. These values are based on typical findings in saponin research.

Table 1: Hypothetical Changes in Relative Abundance of Gut Microbiota Phyla

| Treatment Group | Firmicutes (%) | Bacteroidetes (%) | Actinobacteria (%) | Proteobacteria (%) | Bacteroidetes/Firmicutes Ratio |

| Control | 65.2 ± 5.4 | 25.8 ± 3.1 | 4.1 ± 0.9 | 3.5 ± 0.8 | 0.40 |

| Saikosaponin Mix (Precursor to this compound) | 52.1 ± 4.9 | 38.5 ± 4.2 | 6.2 ± 1.1 | 1.9 ± 0.5 | 0.74 |

| *Values are presented as mean ± SD. *p < 0.05 compared to Control. |

Table 2: Hypothetical Short-Chain Fatty Acid (SCFA) Concentrations in Cecal Content

| Treatment Group | Acetate (μmol/g) | Propionate (μmol/g) | Butyrate (μmol/g) | Total SCFAs (μmol/g) |

| Control | 58.3 ± 6.1 | 15.2 ± 2.3 | 12.5 ± 1.9 | 86.0 ± 9.8 |

| Saikosaponin Mix (Precursor to this compound) | 75.4 ± 7.9 | 22.1 ± 3.1 | 20.8 ± 2.8 | 118.3 ± 12.5 |

| *Values are presented as mean ± SD. *p < 0.05 compared to Control. |

Potential Anti-Inflammatory Mechanisms

The anti-inflammatory properties of saponins are well-documented and are often linked to their interaction with the gut microbiota.[2][12] this compound, as a bioactive microbial metabolite, likely plays a significant role in mediating these effects through several interconnected pathways.

-

Modulation of Inflammatory Signaling Pathways: Saponins and their metabolites can inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

Enhancement of Gut Barrier Integrity: By promoting the growth of beneficial bacteria that produce butyrate, this compound's parent compounds can help to nourish colonocytes and enhance the integrity of the intestinal barrier.[13] A stronger barrier prevents the translocation of inflammatory molecules like lipopolysaccharide (LPS) into circulation.

-

Regulation of Gut Microbiota-Bile Acid Metabolism: Saponins can influence the gut microbiota-bile acid axis.[14] They can alter the composition of gut bacteria that are involved in the biotransformation of primary bile acids to secondary bile acids. Certain secondary bile acids have signaling roles and can influence host immune responses.

This compound in Anti-Inflammatory Signaling

Caption: Potential mechanism of this compound in reducing inflammation.

Experimental Protocols

This section provides adapted, high-level methodologies for key experiments to study the interaction between this compound's precursors and the gut microbiota.

In Vitro Fermentation with Human Fecal Microbiota

-

Objective: To assess the biotransformation of saikosaponins and their effect on microbial composition and SCFA production.

-

Methodology:

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic phosphate-buffered saline solution.

-

In an anaerobic chamber, inoculate a basal nutrient medium with the fecal slurry.

-

Add the test compound (e.g., a mixture of saikosaponins) at a physiologically relevant concentration. A control group without the added saponin should be included.

-

Incubate the cultures at 37°C for 24-48 hours.

-

Collect samples at various time points for analysis.

-

Analyze the concentration of this compound and other metabolites using HPLC-MS or UPLC-MS/MS.

-

Analyze SCFA concentrations using gas chromatography (GC).

-

Extract microbial DNA and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.

-

Animal Model of Gut Microbiota Modulation

-

Objective: To investigate the in vivo effects of saikosaponin administration on gut microbiota and host inflammatory markers.

-

Methodology:

-

Use C57BL/6 mice, divided into a control group and a treatment group.

-

Administer a defined dose of a saikosaponin mixture to the treatment group daily via oral gavage for a period of 2-4 weeks. The control group receives the vehicle.

-

Collect fecal samples periodically to monitor changes in the gut microbiota via 16S rRNA gene sequencing.

-

At the end of the study, collect cecal contents for SCFA and metabolite analysis (including this compound).

-

Collect colon tissue and serum to measure the expression of inflammatory markers (e.g., cytokines via ELISA or qPCR, NF-κB activation via Western blot).

-

Optionally, induce a model of colitis (e.g., with DSS) to assess the protective effects of the saponin treatment.

-

Experimental Workflow for Saponin-Microbiota Interaction Study

Caption: Workflow for studying saponin-gut microbiota interactions.

Conclusion and Future Directions

While direct evidence is still emerging, the position of this compound as a microbial metabolite of saikosaponins places it at a critical juncture in host-microbe interactions. The hypothetical framework presented in this guide, based on extensive research on saponins, suggests that this compound is likely a key player in the health benefits attributed to its parent compounds. Its formation by the gut microbiota and its subsequent influence on microbial composition and host inflammatory responses highlight a promising area for therapeutic development.

Future research should focus on:

-

Isolating and identifying the specific bacterial species and enzymes responsible for the conversion of saikosaponins to this compound.

-

Conducting studies with purified this compound to directly assess its effects on gut microbial communities and host physiology, thereby confirming the hypotheses presented here.

-

Investigating the pharmacokinetics of this compound to better understand its absorption, distribution, and systemic effects.

A deeper understanding of the intricate relationship between this compound and the gut microbiota will be instrumental for drug development professionals seeking to harness the therapeutic potential of natural products and for scientists aiming to unravel the complex chemical communication between the host and its microbial inhabitants.

References

- 1. OhioLINK ETD: Carlson, Emily M. [etd.ohiolink.edu]

- 2. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Health benefits of saponins and its mechanisms: perspectives from absorption, metabolism, and interaction with gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 99365-22-7 | XP172892 | Biosynth [biosynth.com]

- 7. This compound|CAS 99365-22-7|DC Chemicals [dcchemicals.com]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 9. sys02.lib.hkbu.edu.hk [sys02.lib.hkbu.edu.hk]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. Saponins regulate intestinal inflammation in colon cancer and IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Panax notoginseng Saponins Alleviate Inflammatory Bowel Disease via Alteration of Gut Microbiota-Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Prosaikogenin H from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin H is a triterpenoid saponin, specifically an intestinal metabolite of saikosaponins, which are the major bioactive constituents of medicinal plants from the Bupleurum genus.[1] Emerging research has highlighted the potential pharmacological activities of prosaikogenins, including anti-cancer and anti-inflammatory effects, making their isolation and purification a critical step for further investigation and drug development.[2][3] This application note provides a detailed protocol for the separation of this compound from plant extracts using High-Performance Liquid Chromatography (HPLC), along with methods for sample preparation and quantification.

Biological Significance of Prosaikogenins

Prosaikogenins, the deglycosylated metabolites of saikosaponins, often exhibit enhanced bioavailability and potent biological activities.[4] Studies on closely related prosaikogenins, such as Prosaikogenin G, have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT116), breast adenocarcinoma (MDA-MB-468), and hepatocellular carcinoma (HepG2).[2] The proposed mechanism of action for many saponins involves the modulation of key signaling pathways related to apoptosis and inflammation, such as the NF-κB and PI3K/Akt pathways.[5][6] The isolation of pure this compound is essential to accurately determine its specific bioactivities and elucidate its mechanism of action.

Experimental Workflow

The overall workflow for the isolation and purification of this compound from plant material involves several key stages, from extraction to final purity analysis.

Caption: Experimental workflow for this compound isolation.

Experimental Protocols

Plant Material and Extraction

Dried and powdered roots of Bupleurum species known to contain saikosaponins are the primary source material.

-

Protocol:

-

Macerate 100 g of powdered plant material in 1 L of 80% methanol at room temperature for 24 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

Optional: Enzymatic Hydrolysis to Increase Prosaikogenin Yield

Saikosaponins can be converted to their corresponding prosaikogenins through enzymatic hydrolysis, which cleaves the sugar moieties. This step can significantly increase the yield of this compound.

-

Protocol:

-

Dissolve the crude extract in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).

-

Add a commercial cellulase preparation (e.g., from Trichoderma reesei) to the solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:10 (w/w) can be used.[4]

-

Incubate the mixture at a suitable temperature (e.g., 50°C) for 24-48 hours.

-

Terminate the reaction by heating the mixture to 90°C for 10 minutes.

-

Lyophilize the reaction mixture to obtain the hydrolyzed crude extract.

-

Prefractionation by Column Chromatography

To enrich the prosaikogenin content and remove interfering compounds prior to HPLC, a preliminary fractionation step is recommended.

-

Protocol:

-

Dissolve the crude or hydrolyzed extract in a minimal amount of the mobile phase.

-

Pack a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent system (e.g., chloroform:methanol gradient).

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the prosaikogenin-containing fractions.

-

Pool the enriched fractions and evaporate the solvent.

-

Preparative HPLC Separation of this compound

The enriched fraction is subjected to preparative HPLC for the final purification of this compound.

-

HPLC System and Parameters:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A linear gradient from 30% to 70% B over 40 minutes is a good starting point. The gradient should be optimized based on the separation of the target peak from impurities.

-

Flow Rate: 10-20 mL/min (depending on column dimensions)

-

Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD)

-

Injection Volume: 1-5 mL of a concentrated solution of the enriched fraction.

-

-

Protocol:

-

Dissolve the prosaikogenin-enriched fraction in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Perform multiple injections, collecting the fractions corresponding to the this compound peak.

-

Pool the collected fractions and evaporate the solvent to obtain the purified compound.

-

Analytical HPLC for Purity Assessment

The purity of the isolated this compound should be determined using analytical HPLC.

-

HPLC System and Parameters:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program: A linear gradient from 30% to 70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm or ELSD

-

Column Temperature: 30°C

-

Data Presentation

The following table summarizes the expected quantitative data for the purification of prosaikogenins from Bupleurum species, based on published data for structurally similar compounds like Prosaikogenin F and G.[7]

| Parameter | Expected Value | Reference |

| Extraction Yield (Crude) | 5-15% (w/w of dry plant material) | [4] |

| Prosaikogenin Content in Hydrolyzed Extract | 10-25% (by analytical HPLC) | N/A |

| Recovery from Preparative HPLC | >80% | [8] |

| Final Purity of this compound | >98% (by analytical HPLC) | [7] |

Proposed Signaling Pathway of this compound in Cancer Cells

Based on the known anti-cancer activities of related saponins, this compound is hypothesized to induce apoptosis and inhibit proliferation in cancer cells through the modulation of key signaling pathways.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful isolation and purification of this compound from plant extracts. The use of preparative HPLC is crucial for obtaining the high-purity compound required for detailed biological and pharmacological studies. The expected anti-cancer and anti-inflammatory properties of this compound make it a promising candidate for further research in drug discovery and development.

References

- 1. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 2. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 5. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]

- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Prosaikogenin H using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, proposed methodology for the quantitative analysis of Prosaikogenin H in biological matrices, specifically plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of published, specific methods for this compound, this protocol has been developed based on established LC-MS techniques for the analysis of structurally similar saponins and sapogenins.[1][2][3][4][5][6][7][8] this compound, an intestinal metabolite of saikosaponin, has a molecular formula of C₃₆H₅₈O₈ and a molecular weight of 618.84 g/mol .[9][10][11][12] This application note includes a detailed experimental protocol, hypothetical quantitative data, and visual workflows to guide researchers in developing a robust and reliable analytical method.

Introduction

This compound is a sapogenin, a class of natural products known for their diverse biological activities.[9] As a metabolite of saikosaponins, understanding its pharmacokinetic profile is crucial for drug development and pharmacology studies.[10][11][12] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[1][2][3] This document outlines a proposed LC-MS/MS method for the determination of this compound in plasma.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Digoxin or another structurally similar sapogenin

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol (MeOH)

-

LC-MS grade water

-

Formic acid (≥99%)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute this compound and the IS with 1 mL of methanol.

-